molecular formula C16H33NO3 B14265378 Tetradecyl (hydroxymethyl)carbamate CAS No. 188743-70-6

Tetradecyl (hydroxymethyl)carbamate

Cat. No.: B14265378
CAS No.: 188743-70-6
M. Wt: 287.44 g/mol
InChI Key: SSOLAKZDLZVCAQ-UHFFFAOYSA-N
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Description

Tetradecyl (hydroxymethyl)carbamate is a compound belonging to the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various fields due to their stability and ability to form hydrogen bonds. This compound, in particular, has applications in medicinal chemistry, agriculture, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradecyl (hydroxymethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tetradecyl alcohol with isocyanates under mild conditions. Another method includes the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . Additionally, the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl (hydroxymethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding carbamate oxides.

    Reduction: Reduction reactions can convert the carbamate into amines or alcohols.

    Substitution: Substitution reactions often involve the replacement of the hydroxymethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tetradecyl (hydroxymethyl)carbamate involves its ability to form stable carbamate bonds with target molecules. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The compound’s ability to penetrate cell membranes and form hydrogen bonds with target proteins enhances its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

  • Tetradecyl sulfate
  • Tetradecylamine
  • Tetradecyl alcohol

Uniqueness

Tetradecyl (hydroxymethyl)carbamate is unique due to its specific functional groups, which provide a balance of hydrophobic and hydrophilic properties. This balance allows it to interact effectively with both lipid membranes and aqueous environments, making it versatile in various applications. Additionally, its stability and ease of synthesis further distinguish it from other similar compounds .

Properties

CAS No.

188743-70-6

Molecular Formula

C16H33NO3

Molecular Weight

287.44 g/mol

IUPAC Name

tetradecyl N-(hydroxymethyl)carbamate

InChI

InChI=1S/C16H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-16(19)17-15-18/h18H,2-15H2,1H3,(H,17,19)

InChI Key

SSOLAKZDLZVCAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)NCO

Origin of Product

United States

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